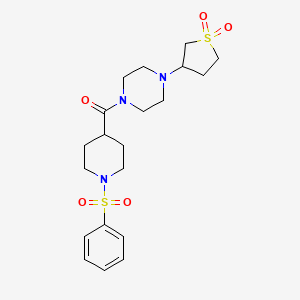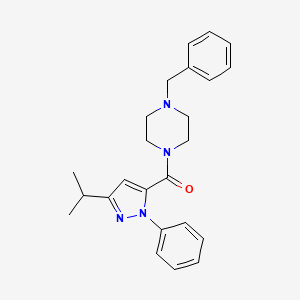![molecular formula C19H20N2O3S B11136876 N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11136876.png)
N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a synthetic organic compound that features a complex structure combining a methoxyphenethyl group and a benzisothiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide typically involves multiple steps:
Formation of the Benzisothiazole Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Propanamide Chain: The benzisothiazole core is then reacted with a propanoyl chloride derivative under basic conditions to form the propanamide linkage.
Introduction of the Methoxyphenethyl Group: Finally, the methoxyphenethyl group is introduced via a nucleophilic substitution reaction, often using a suitable halide derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzisothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzisothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other cellular components.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties. Its stability and reactivity make it suitable for incorporation into various industrial products.
Mechanism of Action
The mechanism by which N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzisothiazole moiety could play a crucial role in binding to these targets, while the methoxyphenethyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]butanamide: Similar structure with a butanamide chain instead of a propanamide chain.
N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]ethanamide: Similar structure with an ethanamide chain instead of a propanamide chain.
N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]pentanamide: Similar structure with a pentanamide chain instead of a propanamide chain.
Uniqueness
N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H20N2O3S/c1-24-15-8-6-14(7-9-15)10-12-20-18(22)11-13-21-19(23)16-4-2-3-5-17(16)25-21/h2-9H,10-13H2,1H3,(H,20,22) |
InChI Key |
ZAWWANFOTCXNFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B11136803.png)
![3-(2-chlorophenyl)-6-[(E)-2-(1,3-diphenyl-1H-pyrazol-4-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11136810.png)
![2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11136816.png)

![1-(3-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136830.png)
![(5Z)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136835.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136842.png)
![2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-(4-pyridylmethyl)acetamide](/img/structure/B11136849.png)
![1'-ethyl-3',5'-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11136857.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11136863.png)


![methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-valinate](/img/structure/B11136881.png)
![5-(benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B11136892.png)
